

Synthesis of 5-Bromo-6-methylindolin-2-one: An Application & Protocol Guide

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Compound of Interest

Compound Name: 5-Bromo-6-methylindolin-2-one

CAS No.: 557093-46-6

Cat. No.: B2747765

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Introduction: The Significance of Substituted Indolin-2-ones

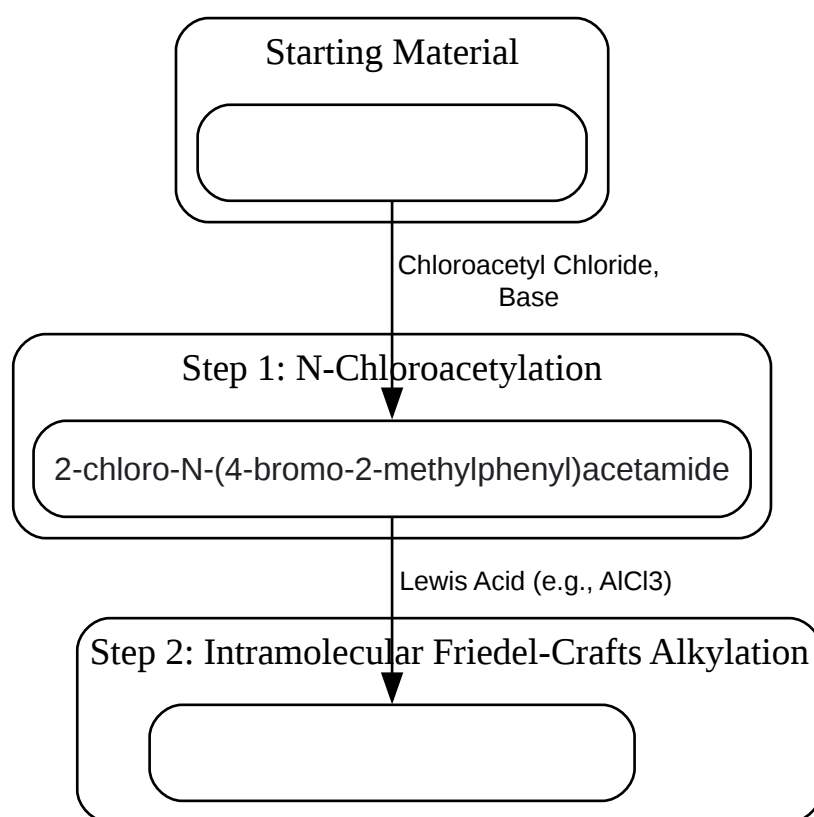
The indolin-2-one (or oxindole) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These molecules have garnered significant attention for their diverse pharmacological properties, including their roles as kinase inhibitors for the treatment of cancer.[2] The specific substitution pattern on the indolin-2-one ring system is crucial for modulating the potency and selectivity of these compounds.[3] This guide provides a detailed, two-step synthetic protocol for the preparation of **5-Bromo-6-methylindolin-2-one**, a key intermediate for the synthesis of more complex bioactive molecules, starting from the readily available 4-bromo-2-methylaniline.

This document is designed to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental design, empowering researchers to understand and adapt the synthesis for their specific needs.

Synthetic Strategy Overview

The synthesis of **5-Bromo-6-methylindolin-2-one** from 4-bromo-2-methylaniline is efficiently achieved in a two-step sequence:

- N-Chloroacetylation: The primary amine of 4-bromo-2-methylaniline is first acylated with chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-bromo-2-methylphenyl)acetamide. This reaction introduces the necessary two-carbon electrophilic unit for the subsequent cyclization.
- Intramolecular Friedel-Crafts Alkylation: The intermediate is then subjected to a Lewis acid-catalyzed intramolecular cyclization. This electrophilic aromatic substitution reaction forms the five-membered lactam ring of the indolin-2-one core.



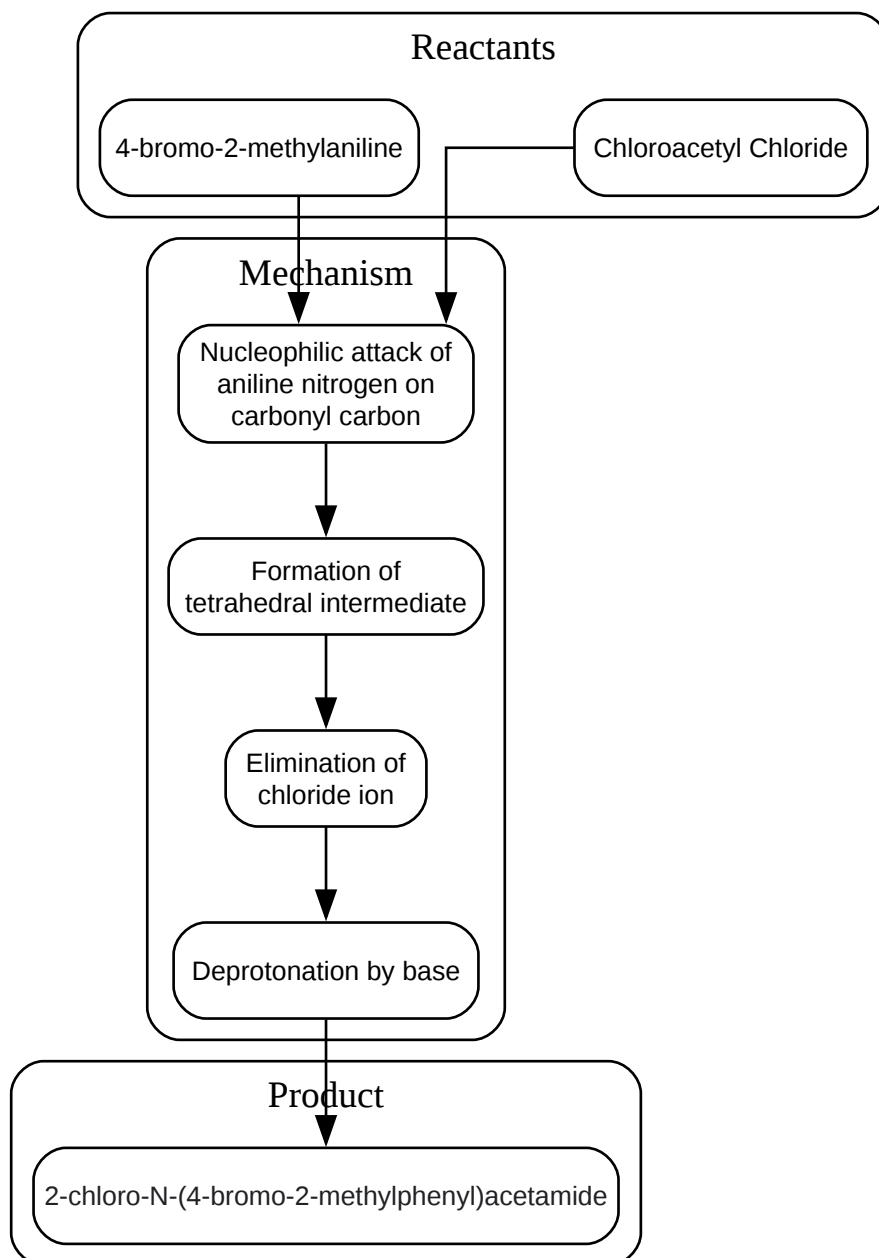
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Figure 1: Overall synthetic workflow for the preparation of **5-Bromo-6-methylindolin-2-one**.

Part 1: Synthesis of 2-chloro-N-(4-bromo-2-methylphenyl)acetamide (Intermediate)

Reaction Principle and Mechanistic Insights

The first step is a nucleophilic acyl substitution where the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[4] The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.



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Figure 2: Mechanism of N-Chloroacetylation.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/Material	M.W. (g/mol)	Amount (mmol)	Volume/Mass
4-bromo-2-methylaniline	186.05	10.0	1.86 g
Chloroacetyl chloride	112.94	11.0	0.98 mL
Triethylamine (TEA)	101.19	12.0	1.67 mL
Dichloromethane (DCM), anhydrous	-	-	50 mL
Saturated sodium bicarbonate solution	-	-	30 mL
Brine	-	-	30 mL
Anhydrous magnesium sulfate	-	-	-

Procedure:

- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-bromo-2-methylaniline (1.86 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.
- Slowly add a solution of chloroacetyl chloride (0.98 mL, 11.0 mmol) in 10 mL of anhydrous dichloromethane dropwise over 15 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
- Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from ethanol to afford 2-chloro-N-(4-bromo-2-methylphenyl)acetamide as a solid.

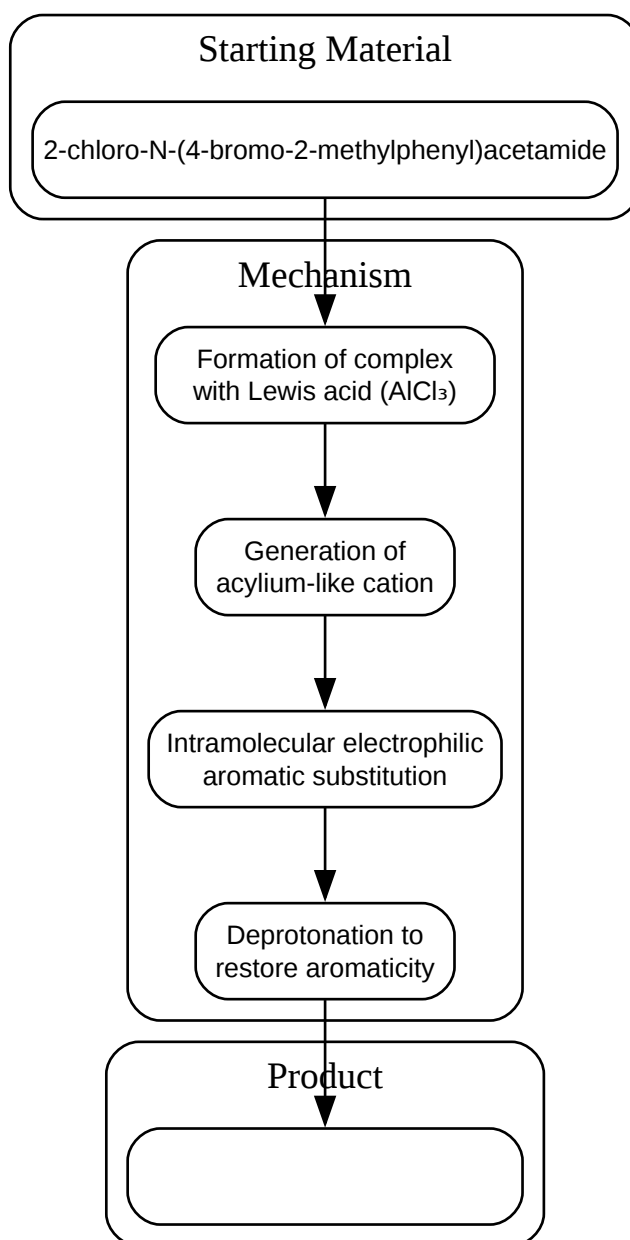
Characterization of the Intermediate

- Appearance: White to off-white solid.
- Expected Yield: 85-95%.
- Molecular Formula: C₉H₉BrClNO
- Molecular Weight: 262.53 g/mol [5]
- Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.2 (br s, 1H, NH), 7.4-7.6 (m, 2H, Ar-H), 7.1-7.3 (m, 1H, Ar-H), 4.25 (s, 2H, CH₂Cl), 2.25 (s, 3H, Ar-CH₃).
- Expected IR (KBr, cm⁻¹): 3250-3300 (N-H stretch), 1660-1680 (C=O stretch, amide I), 1530-1550 (N-H bend, amide II), 700-800 (C-Cl stretch).

Part 2: Synthesis of 5-Bromo-6-methylindolin-2-one (Final Product)

Reaction Principle and Mechanistic Insights

This step involves an intramolecular Friedel-Crafts alkylation.[6] A strong Lewis acid, such as aluminum chloride (AlCl₃), is used to facilitate the formation of an electrophilic species from the chloroacetyl group. This electrophile is then attacked by the electron-rich aromatic ring at the position ortho to the activating methyl group, leading to the formation of the five-membered lactam ring.[7]



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Figure 3: Mechanism of Intramolecular Friedel-Crafts Alkylation.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/Material	M.W. (g/mol)	Amount (mmol)	Volume/Mass
2-chloro-N-(4-bromo-2-methylphenyl)acetamide	262.53	5.0	1.31 g
Aluminum chloride (AlCl ₃), anhydrous	133.34	15.0	2.00 g
Dichloromethane (DCM), anhydrous	-	-	50 mL
1 M Hydrochloric acid	-	-	50 mL
Water	-	-	50 mL
Saturated sodium bicarbonate solution	-	-	50 mL
Brine	-	-	50 mL
Anhydrous sodium sulfate	-	-	-

Procedure:

- To a dry 100 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.00 g, 15.0 mmol) and anhydrous dichloromethane (30 mL).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 2-chloro-N-(4-bromo-2-methylphenyl)acetamide (1.31 g, 5.0 mmol) in anhydrous dichloromethane (20 mL) to the stirred suspension.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.

- Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 1 M hydrochloric acid (50 mL).
- Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
- Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield **5-Bromo-6-methylindolin-2-one**.

Characterization of the Final Product

- Appearance: Solid.[8]
- Expected Yield: 60-75%.
- Molecular Formula: C₉H₈BrNO[8]
- Molecular Weight: 226.07 g/mol [8]
- CAS Number: 557093-46-6[8]
- Boiling Point: 363.6±42.0 °C at 760 mmHg[8]
- Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.5 (br s, 1H, NH), 7.3-7.4 (s, 1H, Ar-H), 6.7-6.8 (s, 1H, Ar-H), 3.55 (s, 2H, CH₂), 2.20 (s, 3H, Ar-CH₃).
- Expected ¹³C NMR (CDCl₃, 100 MHz): δ 178-180 (C=O), 140-142 (Ar-C), 135-137 (Ar-C), 128-130 (Ar-C), 125-127 (Ar-C), 115-117 (Ar-C-Br), 110-112 (Ar-C), 36-38 (CH₂), 18-20 (CH₃).

- Expected IR (KBr, cm^{-1}): 3150-3250 (N-H stretch), 1700-1720 (C=O stretch, lactam), 1610-1630 (C=C stretch, aromatic).
- Mass Spectrometry (EI): m/z 225/227 ($[\text{M}]^+$, bromine isotope pattern).

Safety and Handling Precautions

- 4-bromo-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
- Chloroacetyl chloride: Corrosive, causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.
- Aluminum chloride (anhydrous): Causes severe skin burns and eye damage. Reacts violently with water.
- Dichloromethane: Suspected of causing cancer.
- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
- Handle all reagents and solvents with care, and dispose of waste according to institutional guidelines.

Conclusion

The two-step synthesis of **5-Bromo-6-methylindolin-2-one** from 4-bromo-2-methylaniline presented herein provides a reliable and efficient route to this valuable building block. The protocols are based on well-established organic transformations and can be readily implemented in a standard synthetic chemistry laboratory. The detailed mechanistic insights and characterization data will aid researchers in understanding and validating the synthetic process. This versatile intermediate opens avenues for the development of novel indolin-2-one derivatives with potential applications in drug discovery and materials science.

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